![molecular formula C21H18F3NO3 B2709791 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1351621-93-6](/img/structure/B2709791.png)
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide, also known as THFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Co-Crystal Formation and Structural Studies
Research on compounds with structural similarities to "N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide" involves the study of co-crystal formation. For example, Karmakar et al. (2009) examined the co-crystal formation of quinoline derivatives with aromatic diols, highlighting the importance of such studies in understanding molecular interactions and crystal engineering (Karmakar, Kalita, & Baruah, 2009).
Synthesis and Screening for Biological Activities
Another domain is the synthesis of novel compounds and screening for biological activities. Gomathy et al. (2012) synthesized naphthalene-based acetamide derivatives and evaluated their anti-Parkinson's activity, showcasing the application of similar compounds in the discovery of potential therapeutic agents (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Melatonin Analogues
Research into melatonin analogs also makes use of structurally related compounds. Tinant et al. (1994) studied the crystal structure of a melatonin analog to understand its conformation and potential interactions, contributing to the broader research on neurohormones and their analogs (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).
Inhibitors of Aminopeptidase N
Lee et al. (2005) identified a novel hydroxamic acid-based inhibitor of aminopeptidase N, derived from naphthalene, demonstrating its anti-angiogenic activity. This highlights the compound's relevance in cancer research and the development of anti-cancer therapies (Lee, Shim, Jung, Lee, & Kwon, 2005).
Catalysis and Synthesis
The use of naphthalene-based compounds in catalysis and synthetic chemistry is also noteworthy. Mokhtary and Torabi (2017) explored the efficiency of nano magnetite as a catalyst in synthesizing naphthalene-based compounds, underscoring the role of these materials in facilitating chemical reactions (Mokhtary & Torabi, 2017).
properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3/c22-21(23,24)17-8-5-15(6-9-17)19(26)12-25-20(27)13-28-18-10-7-14-3-1-2-4-16(14)11-18/h1-11,19,26H,12-13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJAAEUQUYOTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide |
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